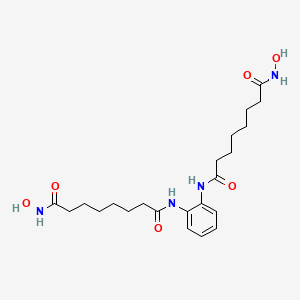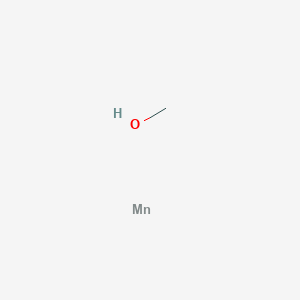
Peroxide, bis(1,1-dimethyl-2-phenylethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicumyl peroxide can be synthesized through the reaction of cumene hydroperoxide with cumene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide .
Industrial Production Methods
In industrial settings, dicumyl peroxide is produced by the oxidation of cumene using oxygen or air. The process involves the formation of cumene hydroperoxide, which is then converted to dicumyl peroxide through acid-catalyzed decomposition .
Analyse Chemischer Reaktionen
Types of Reactions
Dicumyl peroxide primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various polymers .
Common Reagents and Conditions
The decomposition of dicumyl peroxide is often carried out at elevated temperatures, typically between 120°C and 160°C. Common reagents used in these reactions include organic solvents and stabilizers to control the rate of decomposition .
Major Products Formed
The major products formed from the decomposition of dicumyl peroxide are free radicals, which can further react with monomers to form polymers or with existing polymer chains to create crosslinked structures .
Wissenschaftliche Forschungsanwendungen
Dicumyl peroxide has a wide range of applications in scientific research and industry:
Polymer Chemistry: Used as a radical initiator in the polymerization of styrene, polyethylene, and other monomers.
Rubber Industry: Acts as a crosslinking agent in the vulcanization of rubber, improving the mechanical properties of rubber products.
Composite Materials: Employed in the synthesis of composite materials, such as polylactic acid composite fibers and polyethylene composites.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
Dicumyl peroxide exerts its effects through the generation of free radicals upon decomposition. These free radicals can initiate chain reactions in polymerization processes or create crosslinks between polymer chains. The molecular targets of these radicals are typically the double bonds in monomers or the existing polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: Another widely used organic peroxide, primarily in the polymer industry and as an acne treatment.
Tert-Butyl Peroxide: Used as a radical initiator in polymerization reactions and as a curing agent for resins.
Cumene Hydroperoxide: An intermediate in the production of dicumyl peroxide and used as an initiator in polymerization reactions.
Uniqueness
Dicumyl peroxide is unique in its ability to generate free radicals at relatively high temperatures, making it suitable for high-temperature polymerization and crosslinking processes. Its stability and effectiveness as a crosslinking agent also distinguish it from other organic peroxides .
Eigenschaften
CAS-Nummer |
618906-12-0 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
[2-methyl-2-(2-methyl-1-phenylpropan-2-yl)peroxypropyl]benzene |
InChI |
InChI=1S/C20H26O2/c1-19(2,15-17-11-7-5-8-12-17)21-22-20(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI-Schlüssel |
AAIBWJOOWOVSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)OOC(C)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
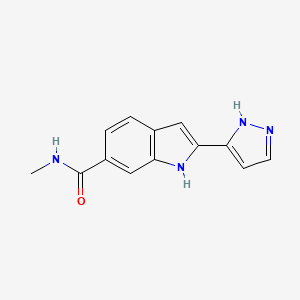
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
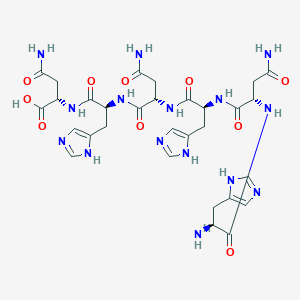
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)

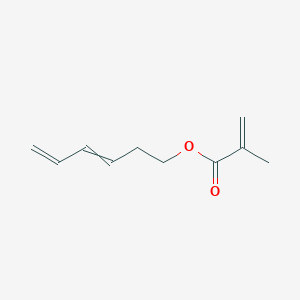
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
